molecular formula C6H16Cl2N2 B1414031 [(2S)-piperidin-2-yl]methanamine dihydrochloride CAS No. 181872-10-6

[(2S)-piperidin-2-yl]methanamine dihydrochloride

Cat. No. B1414031
CAS RN: 181872-10-6
M. Wt: 187.11 g/mol
InChI Key: JUKUSTRJUDKWDY-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-piperidin-2-yl]methanamine dihydrochloride (PMD) is an organic compound that has been used in a variety of scientific research applications. It has been used as a reagent in chemical syntheses, as a substrate in enzymatic reactions, and as a ligand in studies of protein-ligand interactions. It is also used as a tool in the study of biochemical and physiological processes.

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Formation of Various Piperidine Derivatives

Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

The pharmaceutical applications of synthetic and natural piperidines have been extensively studied . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve compounds containing a piperidine moiety .

PROTAC Development

[(2S)-piperidin-2-yl]methanamine dihydrochloride is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Synthesis of Substituted Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Multicomponent Reactions

Piperidines are often involved in multicomponent reactions, which are a type of chemical reaction where three or more substrates are combined to form a product . These reactions are particularly useful in the synthesis of complex organic compounds .

properties

IUPAC Name

[(2S)-piperidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-5-6-3-1-2-4-8-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKUSTRJUDKWDY-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-piperidin-2-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S)-piperidin-2-yl]methanamine dihydrochloride
Reactant of Route 2
[(2S)-piperidin-2-yl]methanamine dihydrochloride
Reactant of Route 3
[(2S)-piperidin-2-yl]methanamine dihydrochloride
Reactant of Route 4
[(2S)-piperidin-2-yl]methanamine dihydrochloride
Reactant of Route 5
[(2S)-piperidin-2-yl]methanamine dihydrochloride
Reactant of Route 6
[(2S)-piperidin-2-yl]methanamine dihydrochloride

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